Cas no 1456-28-6 (Morpholine,2,6-dimethyl-4-nitroso-)
1456-28-6 structure
Product Name:Morpholine,2,6-dimethyl-4-nitroso-
CAS-nummer:1456-28-6
MF:C6H12N2O2
MW:144.171681404114
CID:181160
PubChem ID:15081
Update Time:2025-04-19
Morpholine,2,6-dimethyl-4-nitroso- Chemische en fysische eigenschappen
Naam en identificatie
-
- Morpholine,2,6-dimethyl-4-nitroso-
- 2,6-dimethyl-4-nitrosomorpholine
- N-nitroso-2,6-dimethylmorpholine
- 2,6-Dimethyl-4-nitroso-morpholin
- 2,6-dimethyl-4-nitroso-morpholine
- 2,6-Dimethylnitrosomorpholine
- 4-Nitroso-2,6-dimethylmorpholin
- Dimethylnitrosomorpholine
- DMNM
- Morpholine,2,6-dimethyl-N-nitroso
- Nitroso-2,6-dimethylmorpholine
- N-Nitroso-2,6-dimethylmorpholin
- 2,6-DIMETHYL-N-NITROSOMORPHOLINE
- DTXSID4021470
- AKOS006278731
- CCRIS 263
- 1456-28-6
- Morpholine, 2,6-dimethyl-N-nitroso-
- Morpholine,6-dimethyl-N-nitroso-
- NSC69924
- WLN: T6N DOTJ ANO C1 E1
- UNII-652130NH3O
- NSC-69924
- 2,6-Dimethyl-N-nitroso-morpholine
- SCHEMBL9561724
- Morpholine,6-dimethyl-4-nitroso-
- 652130NH3O
- CHEMBL164456
- NSC 69924
- Morpholine, 2,6-dimethyl-4-nitroso-
-
- Inchi: 1S/C6H12N2O2/c1-5-3-8(7-9)4-6(2)10-5/h5-6H,3-4H2,1-2H3
- InChI-sleutel: DPYMAXOKJUBANR-UHFFFAOYSA-N
- LACHT: O1C(C)CN(CC1C)N=O
Berekende eigenschappen
- Exacte massa: 144.09000
- Monoisotopische massa: 144.089877630g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 0
- Complexiteit: 119
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.3
- Topologisch pooloppervlak: 41.9Ų
Experimentele eigenschappen
- Dichtheid: 1.1804 (rough estimate)
- Kookpunt: 262.78°C (rough estimate)
- Brekindex: 1.4500 (estimate)
- PSA: 41.90000
- LogboekP: 0.71490
Morpholine,2,6-dimethyl-4-nitroso- Gerelateerde literatuur
-
Claus J. Nielsen,Hartmut Herrmann,Christian Weller Chem. Soc. Rev. 2012 41 6684
-
2. Nuclear magnetic resonance studies of N-nitrosamines. Part 4. Barriers to rotation about the N–N bond for some cyclic compoundsRobin K. Harris,Trevor Pryce-Jones,Fred J. Swinbourne J. Chem. Soc. Perkin Trans. 2 1980 476
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